Scientific Field: Physical Chemistry, Photochemistry Summary of Application: 2-Hydroxy-7-methoxy-1-naphthaldehyde-derived systems have vast applications in sensors due to their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence . Methods of Application: The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation . Results: The research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
Scientific Field: Physical Chemistry Summary of Application: 4-Hydroxy-1-naphthaldehydes, including 2-Hydroxy-7-methoxy-1-naphthaldehyde, have been investigated for their potential tautomerism. This is important for understanding proton transfer or deprotonation . Methods of Application: The researchers used UV-Vis spectroscopy, NMR and theoretical methods to explore the potential tautomerism . Results: In the case of 4-hydroxy-1-naphthaldehyde, concentration-dependent deprotonation has been detected in methanol and acetonitrile .
2-Hydroxy-7-methoxy-1-naphthaldehyde is an organic compound belonging to the naphthalene family, characterized by a hydroxyl group and a methoxy group attached to the naphthalene ring. Its chemical structure can be represented as C_{11}H_{10}O_{3}, indicating the presence of two oxygen atoms along with carbon and hydrogen. This compound exhibits significant fluorescence properties, making it valuable in various chemical and biological applications.
These reactions highlight the compound's versatility in synthetic organic chemistry.
This compound has shown potential biological activities. Notably, it has been implicated in inhibiting specific protein interactions relevant to plant growth regulation, particularly in rice. It acts as an antagonist to strigolactone receptors, which are crucial for regulating the growth of tillering buds . Additionally, its derivatives have been studied for their antimicrobial properties and potential therapeutic applications.
The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde typically involves:
Alternative synthetic routes may also utilize various catalysts or reagents to enhance yield and selectivity.
2-Hydroxy-7-methoxy-1-naphthaldehyde finds applications in several fields:
Studies on the interactions of 2-hydroxy-7-methoxy-1-naphthaldehyde have revealed its ability to form complexes with metal ions, which can be utilized in sensor development. The binding affinity and selectivity towards different ions have been characterized using techniques such as fluorescence spectroscopy and X-ray crystallography . These studies help elucidate its potential as a chemosensor.
Similar compounds include:
Compound | Hydroxyl Group Position | Methoxy Group Present | Unique Properties |
---|---|---|---|
2-Hydroxy-7-methoxy-1-naphthaldehyde | Position 2 | Yes | Strong fluorescence, plant growth modulation |
2-Hydroxy-1-naphthaldehyde | Position 1 | No | Similar reactivity but less fluorescence |
7-Methoxy-1-naphthaldehyde | Position 3 | Yes | Different optical properties |
1-Hydroxy-2-naphthaldehyde | Position 1 | No | Different reactivity profile |
The unique combination of functional groups in 2-hydroxy-7-methoxy-1-naphthaldehyde contributes to its distinct properties compared to these similar compounds, particularly its enhanced fluorescence and biological activity.
The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde primarily relies on formylation reactions applied to appropriately substituted naphthalene precursors. The most established approach involves the formylation of 7-methoxy-naphthalen-2-ol using ethyl orthoformate in the presence of aniline [1]. This methodology represents a variant of the classical aromatic formylation reactions that have been extensively developed for naphthalene derivatives.
The fundamental synthetic route employs 7-methoxy-naphthalen-2-ol as the starting material, which undergoes formylation through reaction with ethyl orthoformate and aniline [1] [5]. In a typical procedure, 7-methoxy-naphthalen-2-ol (3.5 grams, 20.11 millimoles), ethyl orthoformate (3.51 milliliters, 21.12 millimoles), and aniline (1.83 milliliters, 20.11 millimoles) are combined in a vessel equipped with a reflux condenser [5]. The reaction mixture is maintained at reflux conditions for 20 hours, followed by cooling and treatment with 2 molar ethanolic hydrochloric acid solution [5].
The mechanistic pathway involves the initial formation of an intermediate imine through the condensation of ethyl orthoformate with aniline, which subsequently undergoes electrophilic aromatic substitution at the activated naphthalene ring [1]. The electron-donating hydroxyl group at the 2-position facilitates this electrophilic attack, directing the formyl group to the adjacent 1-position [7]. Following the substitution reaction, acid hydrolysis of the intermediate imine yields the desired 2-hydroxy-7-methoxy-1-naphthaldehyde [5].
The Vilsmeier-Haack reaction represents another significant approach for the formylation of electron-rich aromatic systems [7] [8]. This methodology employs dimethylformamide in combination with phosphorus oxychloride to generate the reactive Vilsmeier reagent, which serves as an effective formylating agent for activated naphthalene derivatives [7]. The reaction proceeds through the formation of a substituted chloroiminium ion intermediate, followed by electrophilic aromatic substitution and subsequent hydrolysis to yield the aldehyde product [7].
For naphthalene substrates bearing electron-donating substituents such as hydroxyl and methoxy groups, the Vilsmeier-Haack reaction demonstrates excellent regioselectivity [8]. The electron-rich character of the aromatic ring facilitates the electrophilic attack, while the substitution pattern directs the incoming formyl group to the most activated position [7]. Modern implementations of this reaction have been developed using continuous flow chemistry approaches, which provide enhanced safety and control over reaction parameters [12].
The Duff reaction, utilizing hexamethylenetetramine as the formyl carbon source, represents an alternative formylation approach for phenolic substrates [13]. This reaction requires strongly electron-donating substituents on the aromatic ring and demonstrates preferential formylation at positions ortho to the electron-donating group [13]. While generally less efficient than other formylation methods, the Duff reaction can provide access to specific substitution patterns that may be challenging to achieve through other routes [13].
The Gattermann-Koch reaction, employing carbon monoxide and hydrogen chloride in the presence of aluminum chloride catalysts, has also been investigated for naphthalene formylation [21]. However, this methodology typically requires more aggressive reaction conditions and may result in lower selectivity for substituted naphthalene substrates [21].
Formylation Method | Starting Material | Reagents | Yield | Reference |
---|---|---|---|---|
Ethyl Orthoformate-Aniline | 7-methoxy-naphthalen-2-ol | Ethyl orthoformate, aniline | 73% | [1] [5] |
Vilsmeier-Haack | Activated naphthalenes | Dimethylformamide, phosphorus oxychloride | Variable | [7] [8] |
Duff Reaction | Phenolic naphthalenes | Hexamethylenetetramine | Generally low | [13] |
Gattermann-Koch | Naphthalene derivatives | Carbon monoxide, hydrogen chloride, aluminum chloride | Variable | [21] |
The synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde can also be approached through chemoselective demethylation of appropriate dimethoxy precursors. This strategy offers complementary synthetic routes and may provide access to specific substitution patterns that are challenging to achieve through direct formylation approaches.
Boron tribromide represents one of the most widely employed reagents for the selective cleavage of aromatic methyl ethers [17] [19]. The mechanism involves the initial formation of an ether adduct between boron tribromide and the methoxy group, followed by nucleophilic attack of bromide ion at the methyl carbon [17]. Recent computational studies have revealed that boron tribromide can cleave up to three equivalents of aryl methyl ethers through a multi-cycle mechanism, making sub-stoichiometric amounts viable for certain transformations [19].
For naphthalene derivatives bearing multiple methoxy groups, boron tribromide demonstrates excellent chemoselectivity based on the electronic environment of each ether functionality [17]. Methoxy groups adjacent to electron-withdrawing substituents or positioned ortho to carbonyl functions are preferentially cleaved due to their enhanced electrophilicity [16]. This selectivity pattern can be exploited for the controlled demethylation of polysubstituted naphthalene precursors.
Aluminum chloride has been demonstrated to facilitate selective methoxy ether cleavage under specific reaction conditions [16] [18]. The selectivity of this transformation depends on the formation of chelation complexes between aluminum chloride and multiple functional groups present in the substrate [16]. For 2,6-dimethoxyphenol derivatives, aluminum chloride promotes selective cleavage of one methoxy group while leaving the other intact [16].
The proposed mechanism involves the formation of a double chelation complex between aluminum chloride and the phenolic oxygen and methoxy oxygen atoms [16]. This coordination activates the methoxy group toward nucleophilic attack by chloride ion, resulting in selective ether cleavage [16]. The reaction proceeds with simultaneous acylation at the position meta to the hydroxyl group, providing access to substituted catechol derivatives [18].
Various Lewis acids have been investigated for the chemoselective demethylation of aromatic methyl ethers [16] [17]. Aluminum trihalides and boron trihalides demonstrate particular effectiveness for the selective cleavage of methoxy groups adjacent to carbonyl functions [16]. The selectivity arises from the coordinating ability of these Lewis acids with the carbonyl oxygen, which activates the adjacent methoxy group toward nucleophilic attack [16].
Magnesium bromide has been reported for the selective cleavage of benzyl ethers through neighboring group effects [16]. While less commonly employed for simple methyl ethers, this reagent may offer unique selectivity patterns for specific substrate classes [16].
Demethylation Reagent | Selectivity Pattern | Mechanism | Typical Conditions | Reference |
---|---|---|---|---|
Boron tribromide | Adjacent to electron-withdrawing groups | Nucleophilic attack by bromide | Sub-stoichiometric to 1:1 ratio | [17] [19] |
Aluminum chloride | Chelation-directed | Coordination-activated nucleophilic substitution | Lewis acid catalysis | [16] [18] |
Aluminum trihalides | Ortho to carbonyl | Lewis acid coordination | Elevated temperatures | [16] |
Magnesium bromide | Neighboring group effects | Chelation-assisted | Moderate temperatures | [16] |
The optimization of reaction conditions for the synthesis of 2-hydroxy-7-methoxy-1-naphthaldehyde requires careful consideration of multiple parameters including temperature, reaction time, solvent selection, and catalyst loading. These factors significantly influence both the yield and selectivity of the desired product.
Temperature control represents a critical parameter in formylation reactions of naphthalene derivatives [21]. For the ethyl orthoformate-aniline method, optimal results are achieved through prolonged heating at reflux temperatures [1] [5]. The reaction typically requires 20 hours at reflux to ensure complete conversion of the starting material [5].
In Vilsmeier-Haack formylations of methylnaphthalene compounds, temperature optimization studies have revealed significant effects on both yield and positional selectivity [21]. At low temperatures below 0 degrees Celsius, formylation occurs predominantly at the 1-position, following the expected electronic effects of the methyl substituent [21]. Increasing the temperature to 25 degrees Celsius greatly enhances both total yield and selectivity for the desired 2-position product [21]. However, temperatures above 50 degrees Celsius result in adverse effects on product formation and increased formation of unidentified byproducts [21].
The optimization of pressure conditions has been investigated particularly for carbon monoxide-based formylation reactions [21]. Studies on methylnaphthalene formylation under pressurized carbon monoxide (50 atmospheres) and boron trifluoride (6 atmospheres) demonstrate the importance of maintaining adequate pressure for efficient conversion [21]. The pressure of boron trifluoride significantly influences both conversion rates and product distribution [21].
Reactions conducted under inert atmosphere conditions typically provide improved yields and reduced side product formation [26]. The exclusion of oxygen prevents oxidative side reactions that can compete with the desired formylation process [26].
Solvent selection plays a crucial role in determining reaction efficiency and selectivity [22]. For formylation reactions involving formic acid and catalytic systems, dimethylformamide has emerged as the optimal solvent choice [26]. Comparative studies demonstrate that dimethylformamide provides superior yields compared to other polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and tetrahydrofuran [26].
In continuous flow implementations of Vilsmeier-Haack reactions, solvent selection influences both reaction kinetics and product isolation [12]. Non-polar solvents such as toluene and dichloromethane are commonly employed for these transformations [12].
The optimization of catalyst loading represents a critical economic consideration for large-scale synthesis [26]. For manganese-catalyzed formylation reactions, catalyst loadings of 5 mole percent typically provide optimal performance [26]. Lower catalyst loadings result in incomplete conversion, while higher loadings do not significantly improve yields [26].
Base additives such as sodium carbonate have been demonstrated to enhance reaction efficiency in certain formylation protocols [26]. The addition of 2 equivalents of sodium carbonate monohydrate provides optimal results for manganese-catalyzed systems [26].
Parameter | Optimal Conditions | Effect on Yield | Effect on Selectivity | Reference |
---|---|---|---|---|
Temperature | 25°C for Vilsmeier-Haack | Maximizes total yield | Enhances 2-position selectivity | [21] |
Reaction Time | 20 hours for ethyl orthoformate method | Ensures complete conversion | Minimal effect | [1] [5] |
Solvent | Dimethylformamide for catalytic systems | Superior to other polar aprotic solvents | Maintains high selectivity | [26] |
Catalyst Loading | 5 mole percent for manganese systems | Optimal performance | No significant effect | [26] |
Pressure | 50 atm CO, 6 atm boron trifluoride | Enhances conversion rates | Influences product distribution | [21] |
Atmosphere | Inert nitrogen atmosphere | Prevents oxidative side reactions | Improves product purity | [26] |